

The Pharmacological Profile of AZ7550: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ7550 is a primary, pharmacologically active metabolite of osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). Understanding the pharmacological profile of **AZ7550** is crucial for a comprehensive grasp of osimertinib's efficacy and safety, as this metabolite contributes to the overall clinical activity of the parent drug. This technical guide provides a detailed overview of the pharmacological properties of **AZ7550**, including its mechanism of action, in vitro and in vivo activity, pharmacokinetic profile, and safety data.

Mechanism of Action

AZ7550 shares a similar mechanism of action with its parent compound, osimertinib. It is an irreversible inhibitor of EGFR, targeting both sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation. The irreversible inhibition is achieved through the formation of a covalent bond with the cysteine 797 residue in the ATP-binding site of the EGFR kinase domain. This covalent binding effectively blocks EGFR signaling pathways, leading to the inhibition of cancer cell proliferation and survival.

EGFR Signaling Pathway







The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are critical for cell proliferation, survival, and differentiation. **AZ7550**, by inhibiting EGFR phosphorylation, effectively abrogates these downstream signals.

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